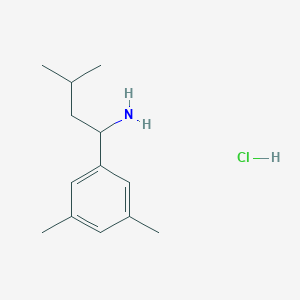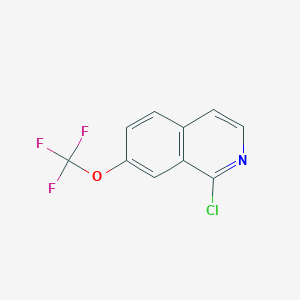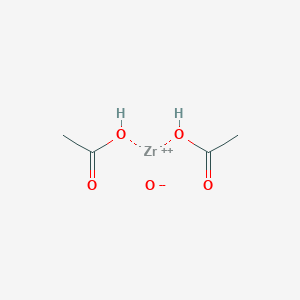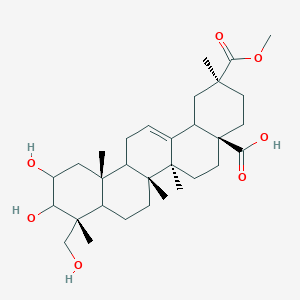![molecular formula C26H32ClFO5 B14785660 [(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clobetasone involves multiple steps, starting from basic steroidal structuresThe reaction conditions typically involve the use of reagents like chlorinating agents and fluorinating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of clobetasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety of the workers and the environment .
Analyse Des Réactions Chimiques
Types of Reactions
Clobetasone undergoes various chemical reactions, including:
Oxidation: Clobetasone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in clobetasone.
Substitution: Halogen atoms in clobetasone can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of clobetasone, which may have different pharmacological properties .
Applications De Recherche Scientifique
Clobetasone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids under different chemical conditions.
Biology: Clobetasone is used to study the effects of corticosteroids on cellular processes and inflammation.
Medicine: It is extensively used in clinical research to develop new treatments for skin conditions and to understand the mechanisms of corticosteroid action.
Mécanisme D'action
Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of various inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes . This results in reduced inflammation, redness, and itching .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone: A mild corticosteroid used for similar skin conditions but with lower potency.
Clobetasol: A much stronger corticosteroid compared to clobetasone, used for severe skin conditions.
Betamethasone: Another potent corticosteroid used for inflammatory skin conditions.
Uniqueness of Clobetasone
Clobetasone is unique due to its moderate potency, making it suitable for treating a wide range of skin conditions without the severe side effects associated with stronger corticosteroids like clobetasol . Its balanced efficacy and safety profile make it a preferred choice for many dermatological treatments .
Propriétés
Formule moléculaire |
C26H32ClFO5 |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15?,18?,19?,23-,24-,25-,26-/m0/s1 |
Clé InChI |
FBRAWBYQGRLCEK-AWLCYSBCSA-N |
SMILES isomérique |
CCCC(=O)O[C@@]1(C(CC2[C@@]1(CC(=O)[C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl |
SMILES canonique |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)


![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)






